Lipophilicity: Salt vs. Free Base
The hydrochloride salt of the target compound exhibits a computed LogP of 2.39, compared to 1.97 for the corresponding free base form (CAS 1213330-67-6), representing an increase of +0.42 log units . This quantifiable lipophilicity shift arises from ion-pair formation and directly influences passive membrane permeability, organic-phase extractability, and chromatographic retention. The same LogP differential is not observed when comparing the free base of the meta-substituted target with the para-substituted free base regioisomer, which also has a LogP of 1.97 , confirming that the salt form is the primary driver of this physicochemical distinction.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.3932 (hydrochloride salt, CAS 2059913-77-6) |
| Comparator Or Baseline | LogP = 1.9714 (free base, CAS 1213330-67-6) |
| Quantified Difference | ΔLogP = +0.4218 (salt vs. free base) |
| Conditions | Computed LogP values from vendor-certified product datasheets using standardized prediction algorithms |
Why This Matters
A LogP increase of ~0.4 units predicts approximately 2–3-fold higher membrane partitioning, making the hydrochloride salt the preferred form for cellular assays, while the free base may be preferable for anhydrous organic reactions where protonation is undesirable.
